molecular formula C13H11N3 B12433595 2-(Benzylamino)pyridine-4-carbonitrile

2-(Benzylamino)pyridine-4-carbonitrile

Cat. No.: B12433595
M. Wt: 209.25 g/mol
InChI Key: JSTXXCVWJVWQNJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyridine-4-carbonitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzylamino group attached to the second position of the pyridine ring and a carbonitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)pyridine-4-carbonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, benzylamine.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Benzylamino)pyridine-4-amine.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)pyridine-4-carbonitrile is unique due to the presence of both benzylamino and carbonitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(benzylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,15,16)

InChI Key

JSTXXCVWJVWQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N

Origin of Product

United States

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